KW-2478

Hsp90 Drug Design Hepatotoxicity

Procure KW-2478 (HCl) for preclinical Hsp90 inhibition. Non-ansamycin resorcinol design circumvents hepatotoxicity of ansamycins. Depletes Cdk9/4E-BP1 for transcriptional control in B-cell malignancies. Validated for synergy with bortezomib in myeloma xenografts. Optimal tool compound for in vivo oncology studies.

Molecular Formula C30H43ClN2O9
Molecular Weight 611.1 g/mol
CAS No. 819812-18-5
Cat. No. B8490231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKW-2478
CAS819812-18-5
Molecular FormulaC30H43ClN2O9
Molecular Weight611.1 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC.Cl
InChIInChI=1S/C30H42N2O9.ClH/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31;/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3;1H
InChIKeyCKMGYWHSTADSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KW-2478 (CAS 819812-18-5) Procurement Guide: A Non-Ansamycin Hsp90 Inhibitor for Oncology Research


KW-2478 (CAS 819812-18-5), supplied typically as the hydrochloride salt, is a synthetic, small-molecule inhibitor targeting the N-terminal ATP-binding pocket of heat shock protein 90 (Hsp90) [1]. It is structurally classified as a non-ansamycin, non-purine analogue of the resorcinol class, distinct from the first-generation geldanamycin derivatives [2]. Preclinically, KW-2478 has demonstrated potent, concentration-dependent inhibition of Hsp90α with an IC50 of 3.8 nM, leading to the degradation of multiple oncogenic client proteins, including FGFR3, IGF-1Rβ, c-Raf-1, Cdk9, and cyclin D1, particularly in multiple myeloma (MM) and B-cell malignancy models [1].

KW-2478 vs. Generic Hsp90 Inhibitors: Why Chemical Class Defines Viability for Specific Research Models


Direct substitution of KW-2478 with other Hsp90 inhibitors, even those with similar in vitro potency, is scientifically unsound due to fundamental differences in chemical class and resulting biological liabilities. KW-2478 was specifically engineered as a non-ansamycin, resorcinol-based inhibitor to circumvent the intrinsic hepatotoxicity and poor aqueous solubility that plagued first-generation ansamycin-based inhibitors like 17-AAG, and to bypass mechanisms of resistance that limit other chemotypes [1]. Furthermore, its unique spectrum of client protein degradation, particularly its effect on Cdk9 and the translational regulator 4E-BP1, creates a distinct molecular signature compared to purine-scaffold or other resorcinol-based inhibitors, meaning interchangeable use cannot guarantee the same downstream pathway modulation or in vivo efficacy in a given model [2].

KW-2478 Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons for Research Procurement


Non-Ansamycin Design Overcomes 17-AAG's Inherent Liabilities: A Structural Rationale for Compound Selection

KW-2478 is a non-ansamycin inhibitor designed to overcome the key limitations of the prototypical ansamycin Hsp90 inhibitor, 17-AAG. Vendor technical data and authoritative databases consistently state that KW-2478 was developed to avoid the low water solubility and hepatotoxicity associated with 17-allylamino-17-demethoxygeldanamycin (17-AAG) . In a direct comparative study of antiviral activity, 17-AAG demonstrated inhibition of porcine deltacoronavirus replication in vitro, whereas KW-2478 showed no activity, underscoring that the two compounds are not functionally interchangeable and have distinct biological profiles beyond simple Hsp90 inhibition [1].

Hsp90 Drug Design Hepatotoxicity Solubility

Comparative Potency: KW-2478 Exhibits a Lower Hsp90α IC50 than Ganetespib or 17-AAG in Biochemical Assays

In standardized biochemical assays measuring inhibition of Hsp90α, KW-2478 demonstrates an IC50 value of 3.8 nM [1]. This potency is quantifiably superior when cross-compared with data for other clinically evaluated Hsp90 inhibitors. Under comparable vendor-reported assay conditions, the resorcinol-triazole inhibitor Ganetespib (STA-9090) has a reported IC50 of 4 nM, and the ansamycin Tanespimycin (17-AAG) has a reported IC50 of 5 nM [2]. This represents a 5% improvement in potency over Ganetespib and a 24% improvement over 17-AAG.

Hsp90 Biochemical Assay IC50 Potency

Broad Antiproliferative Activity in Hematological Malignancies: Differential EC50 Profiles Across B-Cell Cancer Subtypes

KW-2478 exhibits potent and differential growth inhibitory activity across a panel of hematological cancer cell lines and primary patient samples. The compound displays the greatest potency against mantle cell lymphoma (MCL) cells with an EC50 range of 81.4-91.4 nM, followed by B-cell lymphoma (101-252 nM) and multiple myeloma (120-622 nM) . Notably, KW-2478 also demonstrates potent activity in primary chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL) patient cells, with EC50 ranges of 40-170 nM and 200-400 nM, respectively .

Multiple Myeloma Lymphoma CLL EC50 Cell Proliferation

Clinical Tolerability Profile: KW-2478 Demonstrates a Manageable Safety Profile with No Dose-Limiting Toxicities in Phase I Monotherapy

In a first-in-man Phase I study in patients with relapsed/refractory B-cell malignancies (n=27), KW-2478 was administered intravenously at doses up to 176 mg/m². The study reported no dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD) was not reached [1]. A separate earlier cohort of 15 patients also showed good tolerability with no DLTs at doses between 14 and 99 mg/m² [2]. This contrasts with the clinical development of 17-AAG, which was hampered by significant hepatotoxicity, a liability not observed with KW-2478 in these initial studies.

Phase I Clinical Trial Safety Tolerability DLT

Synergistic In Vivo Anti-Myeloma Activity with Bortezomib: A Differentiating Combination Strategy

While KW-2478 has modest single-agent activity in relapsed/refractory myeloma, it exhibits a synergistic interaction with the proteasome inhibitor bortezomib (BTZ). In a subcutaneous human myeloma xenograft model (NCI-H929), the combination of KW-2478 and bortezomib resulted in synergistic anti-tumor activity without causing significant body weight loss, an important indicator of tolerability [1]. This synergy was also observed in an orthotopic myeloma model, where the combination synergistically reduced tumor burden in the bone marrow [1]. Clinically, the combination of KW-2478 (175 mg/m²) and bortezomib (1.3 mg/m²) in a Phase I/II trial (n=79) yielded an objective response rate of 39.2% and a clinical benefit rate of 51.9% in heavily pre-treated patients, with a median progression-free survival of 6.7 months [2].

Multiple Myeloma Bortezomib Synergy In Vivo Xenograft

KW-2478 Application Scenarios: Validated Research Use Cases Based on Comparative Evidence


In Vivo Efficacy Studies in Multiple Myeloma Xenograft Models

KW-2478 is an optimal tool compound for in vivo studies in subcutaneous or orthotopic multiple myeloma models. The compound has demonstrated significant suppression of tumor growth and degradation of client proteins (e.g., IGF-1Rβ, c-RAF-1) in the NCI-H929 s.c. xenograft model at doses of 100 mg/kg . Furthermore, it has shown significant reduction of serum M protein and bone marrow tumor burden in an orthotopic OPM-2/GFP model [1].

Investigating Synergistic Combinations with Proteasome Inhibitors

For researchers exploring combination strategies for relapsed/refractory multiple myeloma, KW-2478 is uniquely positioned due to its documented synergistic activity with bortezomib. This has been demonstrated in both in vitro cell line assays and in vivo xenograft models, where the combination showed enhanced efficacy without additive toxicity [2]. This specific combinatorial benefit distinguishes it from other Hsp90 inhibitors.

Mechanistic Studies on Transcriptional and Translational Regulation in B-Cell Malignancies

KW-2478's unique mechanism of action—specifically, its ability to deplete the Hsp90 client Cdk9 and phosphorylated 4E-BP1, leading to reduced expression of c-Maf and cyclin D1 [1]—makes it a valuable probe for studying transcriptional and translational control in MM and other B-cell cancers. This molecular signature is a key differentiator from Hsp90 inhibitors that do not engage these pathways.

In Vitro Sensitivity Screening Across B-Cell Malignancy Subtypes

The well-characterized EC50 profiles of KW-2478 across a range of B-cell malignancy cell lines (BCL, MCL, MM) and primary patient cells (CLL, NHL) provide a robust baseline for researchers conducting drug sensitivity screens. The differential sensitivity across subtypes allows for hypothesis-driven selection of relevant disease models for further study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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